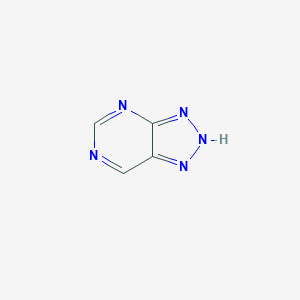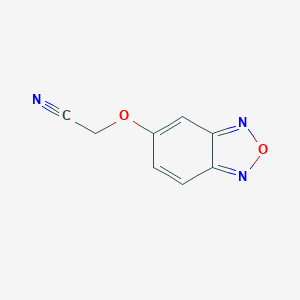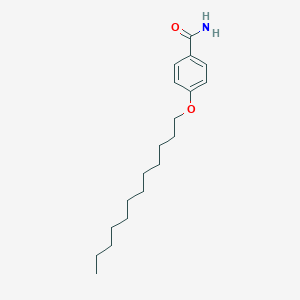
5,7-Difluoro-2-tetralone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Difluoro-2-tetralone is a chemical compound with the molecular formula C₁₀H₈F₂O. It is a derivative of tetralone, characterized by the presence of two fluorine atoms at the 5 and 7 positions on the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-2-tetralone typically involves the fluorination of a tetralone precursor. One common method is the direct fluorination of 2-tetralone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the fluorination process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Difluoro-2-tetralone can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid or ketone.
Reduction: Formation of the corresponding alcohol or hydrocarbon.
Substitution: Introduction of different functional groups at the aromatic ring or the carbonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: this compound can be oxidized to this compound carboxylic acid.
Reduction: Reduction can yield 5,7-difluoro-2-tetralol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,7-Difluoro-2-tetralone has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological pathways.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of 5,7-Difluoro-2-tetralone can be inferred from studies on similar tetralone derivatives. These compounds often interact with neurotransmitter receptors such as 5-HT₂A and D₂ receptors. The fluorine atoms enhance the binding affinity and selectivity of the compound, potentially leading to significant pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Tetralone: The parent compound without fluorine atoms.
5,7-Dichloro-2-tetralone: A similar compound with chlorine atoms instead of fluorine.
5,7-Dimethyl-2-tetralone: A derivative with methyl groups at the 5 and 7 positions.
Uniqueness
5,7-Difluoro-2-tetralone is unique due to the presence of fluorine atoms, which significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug development and other scientific research applications .
Propiedades
IUPAC Name |
5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVATQQKYAEBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394523 |
Source


|
| Record name | 5,7-Difluoro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172366-38-0 |
Source


|
| Record name | 5,7-Difluoro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)






![2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B68346.png)




